4,6-Dibromoisoquinoline

Physicochemical profiling Salt selection Ionization state

4,6-Dibromoisoquinoline (CAS 1889841-88-6, C9H5Br2N, MW 286.95) is a halogenated heterocyclic compound featuring two bromine substituents at the 4- and 6-positions of the isoquinoline ring system. Predicted physicochemical parameters include a boiling point of 353.6±22.0 °C, density of 1.923±0.06 g/cm³, and a conjugate acid pKa of 2.75±0.10.

Molecular Formula C9H5Br2N
Molecular Weight 286.954
CAS No. 1889841-88-6
Cat. No. B2559489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromoisoquinoline
CAS1889841-88-6
Molecular FormulaC9H5Br2N
Molecular Weight286.954
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1Br)Br
InChIInChI=1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H
InChIKeyWLXBEBYSRQOBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dibromoisoquinoline (CAS 1889841-88-6): A Regiochemically Defined Dihaloheteroarene Scaffold for Medicinal Chemistry and Cross-Coupling Applications


4,6-Dibromoisoquinoline (CAS 1889841-88-6, C9H5Br2N, MW 286.95) is a halogenated heterocyclic compound featuring two bromine substituents at the 4- and 6-positions of the isoquinoline ring system. Predicted physicochemical parameters include a boiling point of 353.6±22.0 °C, density of 1.923±0.06 g/cm³, and a conjugate acid pKa of 2.75±0.10 . This specific dibromination pattern confers a unique spatial arrangement of synthetic handles, enabling orthogonal functionalization strategies that are not accessible with closely related dibromoisoquinoline regioisomers. The compound serves as a core intermediate for constructing 4,6-disubstituted isoquinoline derivatives, a scaffold that has been systematically evaluated as a novel class of protein kinase C ζ (PKCζ) inhibitors via a fragment-merging strategy, demonstrating the translational relevance of the 4,6-substitution architecture in kinase inhibitor discovery [1].

Why 4,6-Dibromoisoquinoline Cannot Be Replaced by Other Dibromoisoquinoline Isomers in Cross-Coupling Cascades and Kinase Inhibitor Scaffolds


Dibromoisoquinoline regioisomers are not functionally interchangeable. The relative positioning of the two Br substituents dictates both the innate reactivity sequence in metal-catalyzed cross-coupling reactions and the three-dimensional pharmacophore presentation of downstream derivatives. For instance, the 4,6-dibromo pattern places one bromine adjacent to the heterocyclic nitrogen (C4) and the second at a remote carbocyclic position (C6), establishing a predictable and exploitable reactivity gradient for sequential functionalization [1]. In contrast, isomers such as 1,4-dibromoisoquinoline or 5,7-dibromoisoquinoline present entirely different electronic and steric profiles, leading to divergent coupling outcomes and altered biological target engagement. Systematic medicinal chemistry campaigns have confirmed that 4,6-disubstituted and 5,7-disubstituted isoquinoline series yield distinct PKCζ inhibitory activities, underscoring that positional isomerism directly translates into measurable pharmacological divergence [2]. The quantitative evidence below substantiates why procurement and application decisions must be guided by regiochemical specificity rather than generic halogenated isoquinoline classification.

4,6-Dibromoisoquinoline: Quantitative Head-to-Head Evidence for Differentiation from Closest Isomeric and Scaffold Analogs


Conjugate Acid pKa: 4,6-Dibromoisoquinoline Exhibits Intermediate Basicity Distinct from 1,4- and 5,8-Dibromoisoquinoline Isomers

The predicted pKa of the conjugate acid of 4,6-dibromoisoquinoline (2.75±0.10) places it in an intermediate basicity regime that is meaningfully separated from the extremes exhibited by other dibromoisoquinoline regioisomers. Specifically, 1,4-dibromoisoquinoline displays a substantially lower pKa of -0.02±0.31 due to the electron-withdrawing and steric effects of bromine at both the 1- and 4-positions flanking the heterocyclic nitrogen . At the other extreme, 5,8-dibromoisoquinoline exhibits a higher pKa of 3.65±0.36, and 6,7-dibromoisoquinoline reaches 4.07±0.10 . This ~4-unit pKa span across the isomer family governs protonation state at physiological pH, solubility profiles, and the feasibility of salt formation, directly impacting both synthetic workup procedures and biological assay compatibility.

Physicochemical profiling Salt selection Ionization state

Synthetic Accessibility: Boc₂O-Mediated Dearomatization Delivers 4,6-Dibromoisoquinoline in 83% Yield with C4 Regioselectivity

A recently reported one-pot sequence employing Boc₂O-mediated dearomatization, electrophilic bromination, and acid-promoted rearomatization provides direct access to 4,6-dibromoisoquinoline with high regioselectivity for the C4 position and an isolated yield of 83% [1]. This method circumvents the classical challenges of electrophilic bromination of isoquinoline, which under standard acidic conditions (e.g., AlCl₃/Br₂) predominantly yields 5-bromo- and 5,8-dibromoisoquinoline mixtures, making the 4,6-isomer difficult to access via traditional routes. In contrast, the synthesis of regioisomeric 5,7-dibromoisoquinoline often requires multi-step sequences from pre-functionalized precursors due to the inability to directly install bromine at both positions in a single operation . The Boc₂O strategy thus represents a significant enabling methodology: 4,6-dibromoisoquinoline becomes synthetically accessible via a two-step de novo approach from isoquinoline, whereas isomers such as 5,8-dibromoisoquinoline require careful temperature control and still suffer from co-formation of 5-bromo byproducts.

Synthetic methodology Regioselective halogenation Process chemistry

Orthogonal Cross-Coupling Reactivity: C4-Br Outcompetes C6-Br in Pd-Catalyzed Couplings, Enabling Sequential Derivatization

In dihalogenated heteroarenes, the halogen atom positioned adjacent to the ring nitrogen (C4 in isoquinoline) undergoes oxidative addition with Pd(0) catalysts significantly faster than halogens at remote positions (C6), due to the electron-withdrawing effect of the nitrogen and potential directing coordination [1]. For 4,6-dibromoisoquinoline, this intrinsic electronic bias establishes a reactivity order of C4-Br > C6-Br, enabling sequential, chemoselective Suzuki-Miyaura couplings. This orthogonal reactivity is fundamentally different from that of 1,4-dibromoisoquinoline, where both bromines are adjacent to the nitrogen, leading to competitive oxidative addition and diminished selectivity . Similarly, 5,7-dibromoisoquinoline lacks a bromine adjacent to the heterocyclic nitrogen, resulting in a narrower reactivity differential between the two sites and making sequential derivatization less predictable. The C4/C6 reactivity gradient of the target compound has been explicitly exploited in the regioselective functionalization of dihaloisoquinolines, where the C4 position reacts preferentially under standard Suzuki conditions, leaving the C6-Br intact for a subsequent orthogonal coupling step .

Sequential functionalization Suzuki-Miyaura coupling Site-selectivity

Pharmacophore Divergence: 4,6-Disubstituted Isoquinoline Scaffold Delivers Distinct PKCζ Inhibitory Phenotype Versus 5,7-Disubstituted Series

In a systematic medicinal chemistry study directly comparing two positional isoquinoline series, Atobe et al. (2020) reported that 4,6-disubstituted isoquinolines and 5,7-disubstituted isoquinolines generated distinct structure-activity relationship (SAR) landscapes for PKCζ inhibition, despite being constructed from the same monosubstituted fragment hits via a fragment-merging strategy [1]. The 5,7-disubstituted series ultimately yielded the development candidate (compound 37), which demonstrated oral bioavailability and efficacy in a mouse collagen-induced arthritis model; however, the 4,6-disubstituted series was independently essential for mapping the pharmacophore space and establishing that the vector orientation of substituents from the isoquinoline core is a critical determinant of kinase binding [1]. Representative compounds from the 4,6-series, such as those incorporating amide-linked aryl groups, displayed PKCζ IC₅₀ values in the micromolar range (1.25–2.2 µM) in cell-free phosphorylation assays, providing a distinct activity baseline that guided subsequent optimization in the 5,7-series [2]. This divergent SAR underscores that the 4,6-dibromoisoquinoline scaffold is not merely a synthetic intermediate but a validated pharmacophore entry point that enables exploration of chemical space inaccessible to 5,7- or 1,4-regioisomers.

Kinase inhibitor PKCζ Scaffold hopping Fragment-based drug discovery

Halogen Bond Donor Capacity: 4,6-Dibromoisoquinoline Presents Two Differentially Accessible σ-Hole Donors for Crystal Engineering and Ligand Design

The two bromine atoms in 4,6-dibromoisoquinoline are positioned in distinct electronic environments: C4-Br is attached to the electron-deficient pyridine ring, while C6-Br resides on the more electron-rich carbocyclic ring. This differential electronic environment modulates the magnitude of the σ-hole on each bromine, creating two halogen bond donor sites with different interaction strengths [1]. In solid-state structures of brominated isoquinolines, Br···Br contacts (3.4443 Å) and Br···π interactions have been documented, confirming the participation of bromine substituents in directional non-covalent interactions [2]. The 4,6-substitution pattern places the two bromine atoms at a C4–C6 distance of approximately 5.4 Å (calculated from the isoquinoline geometry), with a vector angle of approximately 120°, creating a spatially defined di-halogen bonding motif that is geometrically distinct from the 1,4-pattern (Br–Br distance ~4.8 Å, nearly collinear with the ring fusion axis) or the 5,7-pattern (Br atoms on the same carbocyclic ring, ~4.2 Å apart) [3]. This unique spatial presentation of halogen bond donors has implications for supramolecular assembly and for structure-based drug design where halogen bonding to backbone carbonyls is sought at specific distances and angles.

Halogen bonding Crystal engineering Molecular recognition

4,6-Dibromoisoquinoline: Evidence-Validated Application Scenarios for Procurement-Driven Research Programs


Sequential Diversification for Kinase-Focused Compound Library Synthesis

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the orthogonal C4-Br > C6-Br reactivity of 4,6-dibromoisoquinoline to execute two consecutive Suzuki-Miyaura couplings with distinct boronic acids, generating diverse 4,6-diarylisoquinoline analogs in a convergent manner [1]. This sequential strategy directly supports the exploration of 4,6-disubstituted SAR space validated by the Atobe et al. (2020) PKCζ inhibitor campaign, where the 4,6-series provided essential pharmacophore mapping data . In contrast, use of 1,4- or 5,7-dibromoisoquinoline would either compromise coupling selectivity or lead to a different substitution pattern not covered by the published SAR framework, reducing the value of the synthesized library for structure-activity analysis.

Synthesis of 4,6-Disubstituted Isoquinoline PKCζ Inhibitor Candidates for Inflammatory Disease Research

Research groups focused on PKCζ as a therapeutic target for rheumatoid arthritis or other inflammatory conditions should specifically select 4,6-dibromoisoquinoline as the starting scaffold for hit expansion. The 4,6-disubstituted isoquinoline series reported by Atobe et al. demonstrated measurable PKCζ inhibition (IC₅₀ ~1.25–2.2 µM range for early leads) and provided critical structure-activity relationship data that informed the subsequent optimization of the 5,7-series [1]. By procuring 4,6-dibromoisoquinoline, investigators can directly reproduce published 4,6-series compounds as positive controls and systematically vary substituents to further explore this pharmacophore region, building upon peer-reviewed medicinal chemistry precedent rather than starting from an uncharacterized regioisomer.

Halogen Bonding-Guided Co-Crystal Design for Physicochemical Property Modulation

Solid-state chemists and formulation scientists seeking to improve the solubility, dissolution rate, or stability of isoquinoline-containing active pharmaceutical ingredients can utilize the geometrically and electronically differentiated bromine atoms of 4,6-dibromoisoquinoline as halogen bond donors for co-crystallization with suitable acceptors (e.g., carbonyl oxygen, amine nitrogen, or halide anions) [1]. The C4-Br (electron-deficient pyridine ring) and C6-Br (carbocyclic ring) offer distinct σ-hole magnitudes, enabling selective engagement of different co-formers at specific sites. This dual-donor, electronically graded presentation is geometrically unique to the 4,6-isomer and supports the rational design of ternary co-crystals wherein each bromine interacts with a different co-former molecule, a level of supramolecular complexity not accessible with 5,7- or 1,4-dibromoisoquinolines .

Process Chemistry Scale-Up of 4,6-Dihalogenated Isoquinoline Building Blocks via the Boc₂O Dearomatization Route

For CROs and CDMOs tasked with multi-kilogram synthesis of 4,6-difunctionalized isoquinolines, the recently reported Boc₂O-mediated dearomatization/halogenation/rearomatization sequence offers a scalable, one-pot entry to 4,6-dibromoisoquinoline in 83% yield with high regioselectivity [1]. This method avoids the regiochemical ambiguity and purification challenges associated with classical electrophilic bromination of the isoquinoline–AlCl₃ complex, which predominantly generates 5- and 5,8-substituted products . The operational simplicity of the Boc₂O route—conducted under mild conditions with commercially available reagents—makes 4,6-dibromoisoquinoline a more readily scalable intermediate than 5,7-dibromoisoquinoline (which requires multi-step synthesis from pre-functionalized precursors) or 1,4-dibromoisoquinoline (which demands cryogenic lithiation chemistry for selective functionalization). Selecting the 4,6-isomer as the core building block thus aligns with process efficiency and cost-of-goods objectives in industrial synthesis campaigns.

Quote Request

Request a Quote for 4,6-Dibromoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.